3'-Phenoxy-2-chloroacetophenone
Description
3'-Phenoxy-2-chloroacetophenone is a substituted acetophenone derivative characterized by a chlorine atom at the 2-position and a phenoxy group at the 3'-position of the aromatic ring. Substituted acetophenones are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, due to their reactivity and functional group diversity .
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-chloro-1-(3-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C14H11ClO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2 |
InChI Key |
JNCKOPAUMVIJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs of 3'-Phenoxy-2-chloroacetophenone, highlighting substituent positions, molecular properties, and synthesis methods:
Key Observations :
- Substituent Effects on Melting Points: Chlorine and hydroxyl/methoxy groups increase melting points due to hydrogen bonding and polarity. For example, 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone melts at 109–110°C, while 5'-Fluoro-2'-hydroxyacetophenone (lacking methoxy) melts at 46–48°C .
- Synthetic Routes : Friedel-Crafts acylation is common for introducing acetyl groups, while alkylation (e.g., methyl iodide) or demethylation (AlCl3) adjusts substituents .
Spectral and Analytical Data
- IR Spectroscopy: Carbonyl (C=O) stretches in chloroacetophenones appear near 1640–1648 cm⁻¹, while hydroxyl groups show broad peaks at 3100–3500 cm⁻¹ .
- NMR : Methyl groups adjacent to carbonyls resonate at δ 2.60–2.65 ppm, and aromatic protons exhibit splitting patterns dependent on substituent positions .
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